LRE1

作用机制

LRE1 结合 sAC 的碳酸氢盐激活位点,破坏其功能。确切的分子靶点和相关途径仍然是研究的活跃领域。

准备方法

合成路线:

遗憾的是,文献中没有 readily available 的 LRE1 特定合成路线。它是通过定制服务合成的,这可能涉及专有方法。

工业生产:

关于 this compound 大规模工业生产方法的信息有限。研究人员通常通过专门的供应商获得 this compound。

化学反应分析

LRE1 与 sAC 的碳酸氢盐激活位点相互作用,通过独特的变构机制抑制其活性 。 虽然没有明确记录详细的试剂和条件,但 this compound 阻止了细胞和生理系统中 sAC 依赖的进程 。 对其作为 sAC 抑制剂的潜力的进一步探索正在进行中。

科学研究应用

LRE1 的应用跨越了多个科学领域:

化学: this compound 是研究腺苷酸环化酶功能的宝贵工具。

生物学: 研究人员使用 this compound 研究 sAC 依赖的进程。

医学: 正在探索其潜在的治疗应用。

工业: this compound 可能在药物开发和相关领域找到应用。

相似化合物的比较

虽然没有列出具体的类似化合物,但 LRE1 的独特性在于其对 sAC 的变构抑制作用。研究人员继续探索其独特的特性。

属性

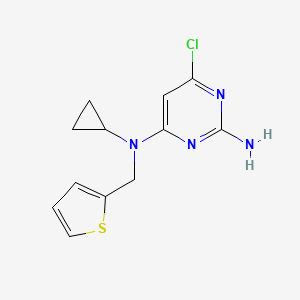

IUPAC Name |

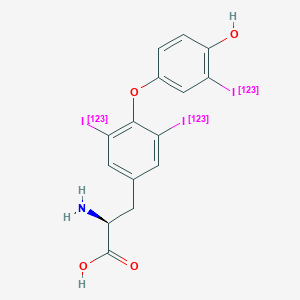

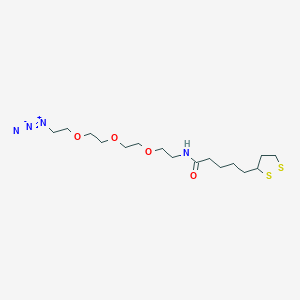

6-chloro-4-N-cyclopropyl-4-N-(thiophen-2-ylmethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4S/c13-10-6-11(16-12(14)15-10)17(8-3-4-8)7-9-2-1-5-18-9/h1-2,5-6,8H,3-4,7H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWZXKSZLRVSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CS2)C3=CC(=NC(=N3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is LRE1 and what is its function in Saccharomyces cerevisiae?

A1: this compound (Laminarinase Resistance 1) is a non-essential protein found in the yeast Saccharomyces cerevisiae. [] It plays a role in regulating cell wall integrity and stress resistance, seemingly through its interaction with the protein kinase Cbk1. [, ]

Q2: How does this compound affect heat resistance in yeast?

A2: Overexpression of this compound enhances heat resistance in S. cerevisiae, while deleting it has the opposite effect. [] This effect appears to be linked to this compound's ability to inhibit Cbk1, influencing trehalose accumulation, a key factor in stress response. []

Q3: What is the relationship between this compound and chitinase expression in yeast?

A3: this compound negatively regulates the expression of CTS1, the gene encoding chitinase, an enzyme crucial for cell separation during yeast budding. [] Overexpression of this compound represses CTS1, leading to cell separation defects, while deletion of this compound increases CTS1 expression. [] This regulation is mediated through this compound's interaction with Cbk1. []

Q4: Does this compound affect the cAMP-PKA pathway in yeast?

A4: While this compound overexpression mimics some phenotypes of reduced cAMP-PKA pathway activity (like increased heat resistance), evidence suggests this compound acts independently of this pathway. []

Q5: What is the role of this compound in cell wall integrity?

A5: this compound contributes to cell wall integrity in yeast. [, ] Overexpression of this compound, along with other genes like HLR1 and WSC3, can suppress the sensitivity of HOG pathway mutants to cell wall-degrading enzymes. [] This suggests a potential role for this compound in maintaining cell wall structure, possibly through influencing glucan synthesis or organization. []

Q6: Does this compound interact with other proteins in yeast?

A6: Yes, this compound has been shown to interact with several proteins in yeast. It was initially identified through its interaction with the protein kinase Cbk1. [] Additionally, studies have revealed interactions between this compound and the intermediate filament protein Fin1, as well as proteins involved in vesicle transport and transcriptional regulation. []

Q7: What is known about this compound's role in organisms other than yeast?

A7: While this compound research primarily focuses on yeast, a study identified a soluble adenylyl cyclase (sAC) inhibitor also named this compound. [] This this compound is distinct from the yeast protein and demonstrates protective effects against hepatic ischemia/reperfusion injury in rats by improving mitochondrial function. []

Q8: How does the sAC inhibitor this compound protect against liver injury?

A8: this compound, the sAC inhibitor, appears to induce mitohormesis, a process where mild mitochondrial stress enhances cellular defenses. [] This mitohormetic response, potentially involving SirT3 activation and mitochondrial protein deacetylation, improves mitochondrial function, protecting the liver from ischemia/reperfusion injury. []

Q9: What are the implications of studying this compound?

A9: Studying this compound provides insights into fundamental cellular processes like cell wall regulation, stress response, and vesicle trafficking. [, , ] Understanding its function and interactions in yeast could offer valuable knowledge applicable to other organisms. Furthermore, the discovery of this compound as an sAC inhibitor with potential therapeutic benefits in liver injury highlights its broader significance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

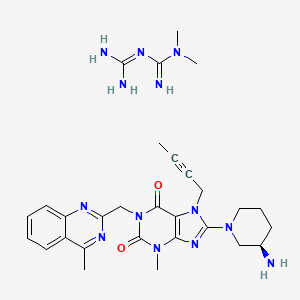

![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)

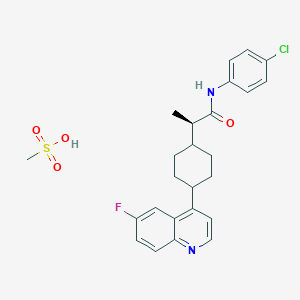

![Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester](/img/structure/B608577.png)

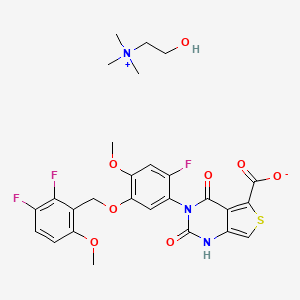

![N-(tert-Butyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B608592.png)